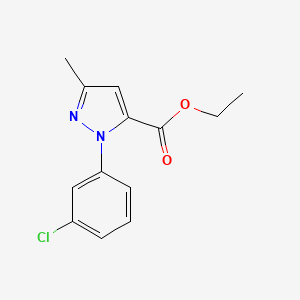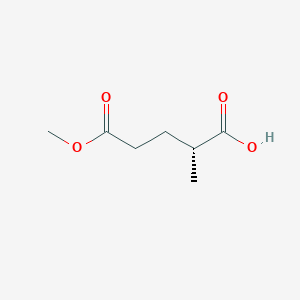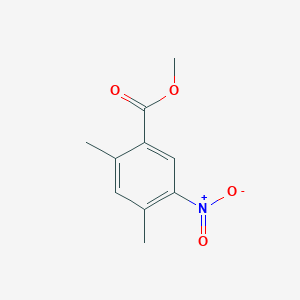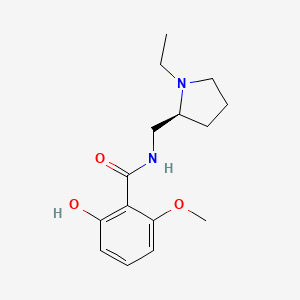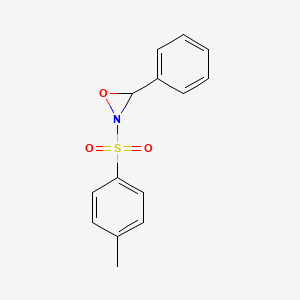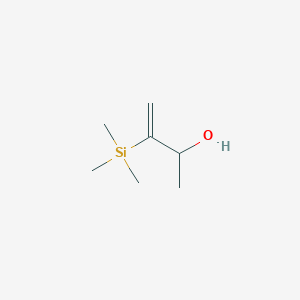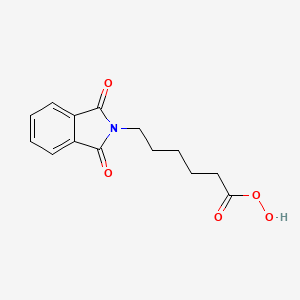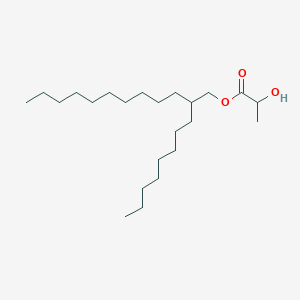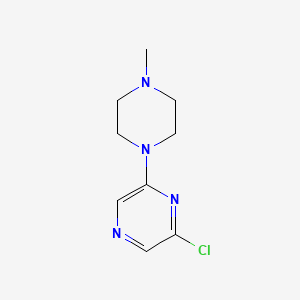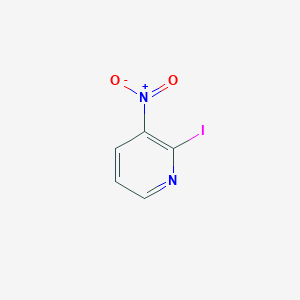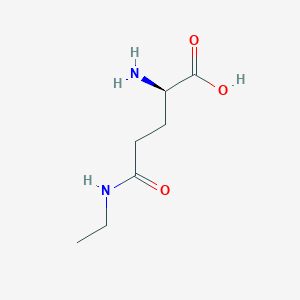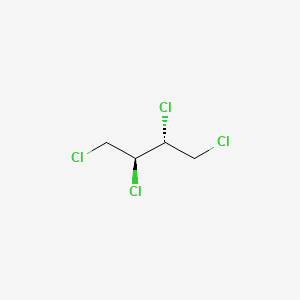
(R*,S*)-1,2,3,4-Tetrachlorobutane
Übersicht
Beschreibung
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about its appearance, odor, and state at room temperature .
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, the conditions under which the synthesis occurs, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs. The mechanism of the reaction, which describes the step-by-step sequence of events that occur during a reaction, is also studied .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
(R*,S*)-1,2,3,4-Tetrachlorobutane is pivotal in synthetic chemistry for creating diverse compounds with potential applications ranging from materials science to catalysis. For example, it is utilized in the preparation of sulfanyl-substituted [3]cumulenes and buta-1,3-dienes, where treatment with specific pyridine derivatives results in complex structures useful for further chemical transformations (Schmidt, Rahimi, & Gjikaj, 2009). Similarly, it finds application in the study of photochemistry, where irradiation techniques lead to the formation of highly specific cyclobutane derivatives, showcasing its utility in understanding and leveraging light-induced chemical reactions (Kinder & Margaretha, 2000).
Catalysis and Material Science
In the realm of catalysis and material science, derivatives of (R*,S*)-1,2,3,4-Tetrachlorobutane play a significant role. For instance, copper complexes of 1,4-diazabutadiene ligands derived from reactions involving tetrachlorobutane show promise in catalytic C-C and C-N bond formation, highlighting its importance in creating bonds essential for organic synthesis and pharmaceutical chemistry (Mukherjee, Basu, & Bhattacharya, 2020). Additionally, tetrasilacyclobutadiene complexes, synthesized from reactions involving tetrachlorobutane, present new avenues in the development of ligands for transition-metal complexes, offering insights into the design of novel materials and catalysts (Takanashi, Lee, Matsuno, Ichinohe, & Sekiguchi, 2005).
Environmental Remediation
Furthermore, (R*,S*)-1,2,3,4-Tetrachlorobutane and its derivatives are studied for their role in environmental remediation. Research has shown that certain anaerobic bacteria can utilize chlorinated compounds related to tetrachlorobutane for their energy metabolism, converting them into less harmful substances and thus potentially aiding in the detoxification of contaminated sites (He, Ritalahti, Yang, Koenigsberg, & Löffler, 2003).
Photocatalysis
The application of (R*,S*)-1,2,3,4-Tetrachlorobutane extends to photocatalysis as well. The synthesis and characterization of nanostructures for the photodegradation of organic pollutants demonstrate its relevance in addressing environmental pollution through advanced photocatalytic materials (Abbasi, Hamadanian, Salavati‐Niasari, & Mazhari, 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3R)-1,2,3,4-tetrachlorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2/t3-,4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZVKECRTHXEEW-ZXZARUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CCl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](CCl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R*,S*)-1,2,3,4-Tetrachlorobutane | |
CAS RN |
28507-96-2 | |
| Record name | rel-(2R,3S)-1,2,3,4-Tetrachlorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28507-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R*,S*)-1,2,3,4-tetrachlorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



